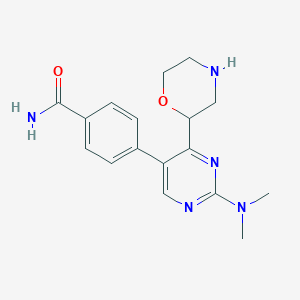
4-(2-(Dimethylamino)-4-(morpholin-2-yl)pyrimidin-5-yl)benzamide
Übersicht
Beschreibung
4-(2-(Dimethylamino)-4-(morpholin-2-yl)pyrimidin-5-yl)benzamide (DMAPMB) is an organic compound that has been studied extensively due to its potential applications in medicinal chemistry and biochemistry. It is composed of a benzamide moiety linked to a pyrimidine ring and two methyl groups attached to the nitrogen atoms of the pyrimidine ring. DMAPMB has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer activities. In addition, DMAPMB has been used as a starting material for the synthesis of various bioactive compounds, such as antifungal agents and antibiotics.
Wissenschaftliche Forschungsanwendungen
While there is no direct information available on the specific compound “4-(2-(Dimethylamino)-4-(morpholin-2-yl)pyrimidin-5-yl)benzamide”, we can infer its potential applications based on the known uses of pyrimidine derivatives in various fields of scientific research. Below are six possible applications, each with a detailed section:
Anticancer Research
Pyrimidine derivatives have been explored for their potential in treating various cancers. They may act as inhibitors of certain enzymes or signaling pathways involved in cancer cell proliferation .
Antimicrobial and Antiviral Agents
These compounds have shown efficacy against a range of microbial and viral pathogens, making them candidates for developing new antimicrobial and antiviral drugs .
Anti-inflammatory and Analgesic Applications
Pyrimidine derivatives can modulate inflammatory responses and have been studied for their anti-inflammatory and analgesic properties .
Neurological Disorders
Due to their structural diversity, pyrimidine derivatives may interact with various neurological pathways and could be used in treating conditions like epilepsy or convulsions .
Agricultural Applications
These compounds also find use in agriculture as plant growth regulators or herbicides, contributing to crop management and protection .
Eigenschaften
IUPAC Name |
4-[2-(dimethylamino)-4-morpholin-2-ylpyrimidin-5-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-22(2)17-20-9-13(11-3-5-12(6-4-11)16(18)23)15(21-17)14-10-19-7-8-24-14/h3-6,9,14,19H,7-8,10H2,1-2H3,(H2,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEAHQOGWLNUTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)C2CNCCO2)C3=CC=C(C=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Dimethylamino)-4-(morpholin-2-yl)pyrimidin-5-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



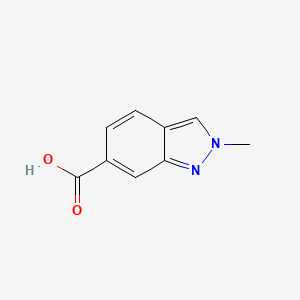




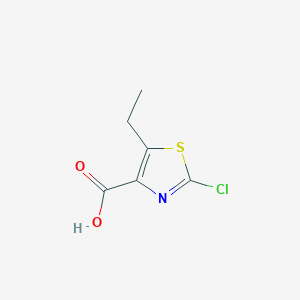



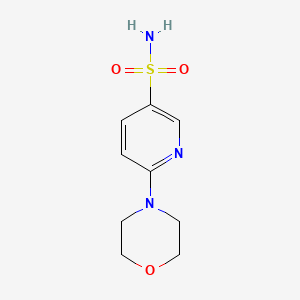

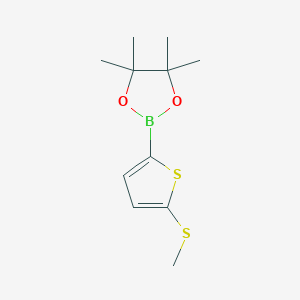
![Methyl 4-[(4-bromophenyl)methoxy]benzoate](/img/structure/B1399156.png)
